BenchChemオンラインストアへようこそ!

3,5-Diphenyl-1,2,4-oxadiazole

Thermal degradation Pyrolysis Heterocyclic stability

3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1) is a heterocyclic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol. It features a five-membered 1,2,4-oxadiazole ring substituted with phenyl groups at the 3- and 5-positions, producing a bent-core geometry with an internal angle of approximately 140° that is critical for liquid crystal applications.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 888-71-1
Cat. No. B189376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenyl-1,2,4-oxadiazole
CAS888-71-1
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H
InChIKeyVIZNDSYPXQJMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1) Procurement & Sourcing Guide | Technical Specifications


3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1) is a heterocyclic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol [1]. It features a five-membered 1,2,4-oxadiazole ring substituted with phenyl groups at the 3- and 5-positions, producing a bent-core geometry with an internal angle of approximately 140° that is critical for liquid crystal applications [2][3]. The compound exists as a crystalline solid with a melting point of 164 °C and exhibits orthorhombic symmetry . Key physicochemical parameters include a reduced-pressure boiling point of 483.2 K at 0.022 atm [1], a solid-phase enthalpy of combustion (ΔcH°solid) of -7145 ± 11 kJ/mol [1], and a computed dipole moment of 2.0650 debye [4]. As an unsubstituted parent scaffold, it serves as a reference standard and core building block for the design of 3,5-disubstituted derivatives with diverse applications in medicinal chemistry, liquid crystal materials, and optical electronics [5].

3,5-Diphenyl-1,2,4-oxadiazole vs. Isomeric Analogs: Why 1,2,4-Oxadiazole Sourcing Matters


The 1,2,4-oxadiazole core cannot be freely substituted with the isomeric 1,3,4-oxadiazole core in scientific or industrial applications because the two regioisomers exhibit fundamentally different physicochemical and performance properties. Direct comparative studies demonstrate that 1,2,4-oxadiazoles possess approximately an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts [1], which directly impacts membrane permeability, metabolic stability, and hERG channel interaction [2]. Furthermore, 1,2,4-oxadiazoles are intrinsically less thermally stable than 1,3,4-oxadiazoles, yet this lower thermal stability enables superior liquid crystalline behavior with lower melting points and the formation of unique cybotactic nematic phases [3][4]. In PET imaging applications, 2,5-diphenyl-1,3,4-oxadiazole derivatives exhibit faster brain washout kinetics compared to 3,5-diphenyl-1,2,4-oxadiazole derivatives, demonstrating that isomeric substitution alters biodistribution profiles in vivo [5]. The evidence below quantifies these non-interchangeable differences.

3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1): Quantitative Differentiation Evidence vs. Comparators


Thermal Stability Head-to-Head: 3,5-Diphenyl-1,2,4-oxadiazole vs. 2,5-Diphenyl-1,3,4-oxadiazole

In a direct comparative pyrolysis study using sealed ampoules and analysis by gas-liquid chromatography (GLC) and mass spectrometry (MS), 3,5-diphenyl-1,2,4-oxadiazole (1,2,4-isomer) exhibited a 'considerable difference' in thermal stability relative to 2,5-diphenyl-1,3,4-oxadiazole (1,3,4-isomer) [1]. The 1,3,4-oxadiazole structure was explicitly determined to be the more thermally stable isomer, while both compounds decomposed to yield the same major breakdown products (benzonitrile and phenyl isocyanate) [2]. This quantified differential thermal stability directly impacts material selection for high-temperature applications and process development.

Thermal degradation Pyrolysis Heterocyclic stability Materials science

Lipophilicity (log D) Differentiation: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Core

A systematic matched-pair analysis of the AstraZeneca corporate compound collection quantified the difference in lipophilicity between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers [1]. The analysis revealed that the 1,2,4-oxadiazole regioisomer consistently exhibits approximately one order of magnitude higher log D (distribution coefficient) than its 1,3,4-oxadiazole counterpart [2]. This class-level inference applies directly to the 3,5-diphenyl-1,2,4-oxadiazole scaffold and explains observed differences in membrane permeability and off-target binding profiles (e.g., hERG) between isomeric series [3].

Medicinal chemistry Physicochemical properties Drug design log D

S1P1 Receptor Agonist Potency and Selectivity: 3,5-Diphenyl-1,2,4-oxadiazole Derivative vs. S1P2/S1P3 Receptors

A derivative of the 3,5-diphenyl-1,2,4-oxadiazole scaffold (Analogue 26) was identified as a potent sphingosine-1-phosphate-1 (S1P1) receptor agonist with an IC50 of 0.6 nM [1]. Critically, this compound exhibited minimal affinity for the S1P2 and S1P3 receptor subtypes . This selectivity profile is therapeutically significant because S1P3 agonism is associated with bradycardia and other adverse cardiovascular effects; the compound's efficacy in a rat skin transplant model confirmed that S1P1 agonism alone is sufficient for immunosuppressive activity, validating the 3,5-diphenyl-1,2,4-oxadiazole scaffold as a privileged core for developing safer immunomodulators [2].

S1P1 receptor Immunosuppression Agonist Selectivity

Liquid Crystal Phase Behavior: 3,5-Diphenyl-1,2,4-oxadiazole Core Enables Cybotactic Nematic Phases

Bent-core mesogens derived from the 3,5-diphenyl-1,2,4-oxadiazole core (bending angle ~140°) exhibit broad regions of skewed cybotactic nematic (NcybC) and tilted smectic (SmC) phases with aromatic core tilt angles reaching up to 63° [1]. X-ray diffraction (XRD) of magnetically aligned samples revealed 2D periodicity with short correlation length in the nematic phase, a hallmark of cybotactic organization [2]. In contrast, when the 3,5-diphenyl-1,2,4-oxadiazole unit is combined with a cyanobiphenyl core in heterodimesogens, tilted smectic and cybotactic nematic phases (SmC, NcybC) are eliminated and replaced by non-tilted CybA phases and SmA-type cluster nematic phases (NcybA), demonstrating that the 3,5-diphenyl-1,2,4-oxadiazole building block uniquely enables access to tilted polar phases [3].

Liquid crystals Cybotactic nematic Bent-core mesogens Optoelectronics

Brain Biodistribution Kinetics: 2,5-Diphenyl-1,3,4-oxadiazole vs. 3,5-Diphenyl-1,2,4-oxadiazole PET Tracers

In a comparative in vivo study of radioiodinated β-amyloid imaging agents, 2,5-diphenyl-1,3,4-oxadiazole (1,3,4-DPOD) derivatives demonstrated good brain penetration and fast washout from the brain in biodistribution experiments using normal mice [1]. These favorable pharmacokinetic properties were explicitly contrasted with those of 3,5-diphenyl-1,2,4-oxadiazole (1,2,4-DPOD) derivatives, which showed different brain uptake and retention characteristics [2]. The differential washout kinetics underscore that the position of nitrogen atoms in the oxadiazole ring (1,2,4- vs. 1,3,4-) directly influences the in vivo behavior of otherwise structurally analogous imaging agents.

PET imaging β-amyloid Alzheimer's disease Biodistribution

MAO B Inhibition Potency: 1,2,4-Oxadiazole Bioisostere vs. Amide Analogues

In a hybridization strategy for designing neuroprotective agents, the bioisosteric introduction of a 1,2,4-oxadiazole ring into a 1H-indazole scaffold produced the most potent and selective human MAO B inhibitor in the series [1]. Compound 20, bearing a 1,2,4-oxadiazole, exhibited an IC50 of 52 nM against human MAO B with a selectivity index (SI) exceeding 192 over MAO A [2]. Thermal shift assays confirmed a tight-binding mechanism, with a Tm shift of +2.9 °C upon compound binding to hMAO B [3]. Furthermore, comparative hydrolytic stability studies demonstrated that 1,2,4-oxadiazole analogues exhibited distinct stability profiles at acidic and neutral pH relative to their amide counterparts, as assessed by RP-HPLC [4].

MAO B inhibitor Neuroprotection Bioisostere Tight-binder

3,5-Diphenyl-1,2,4-oxadiazole Applications: Where This Scaffold Outperforms Alternatives


Bent-Core Liquid Crystal Design: Enabling Cybotactic Nematic Phases for Ferroelectric Switching

Procure 3,5-diphenyl-1,2,4-oxadiazole as the central building block for bent-core mesogens to access cybotactic nematic (NcybC) and tilted smectic (SmC) phases with core tilt angles up to 63° [1]. The ~140° bending angle inherent to the 1,2,4-oxadiazole core enables 2D periodicity and local polar order that are essential for ferroelectric-like switching behavior in nematic phases [2]. This phase space is inaccessible using linear 1,3,4-oxadiazole isomers, which do not produce the required bent geometry [3].

Immunosuppressive Drug Discovery: Selective S1P1 Agonism with Reduced Cardiovascular Toxicity

Utilize the 3,5-diphenyl-1,2,4-oxadiazole scaffold to develop selective S1P1 receptor agonists for immunosuppression [1]. Derivatives such as Analogue 26 demonstrate sub-nanomolar potency (S1P1 IC50 = 0.6 nM) with minimal to no affinity for S1P2 and S1P3 receptors, thereby circumventing S1P3-mediated bradycardia—a significant liability of first-generation non-selective S1P modulators [2]. The validated in vivo efficacy in a rat skin transplant model confirms the therapeutic relevance of this scaffold [3].

Neuroprotective Agent Development: Potent and Selective MAO B Inhibition via 1,2,4-Oxadiazole Bioisosterism

Incorporate the 1,2,4-oxadiazole moiety as a bioisosteric replacement for amide bonds to achieve potent (IC50 = 52 nM) and highly selective (SI > 192) inhibition of human MAO B [1]. The 1,2,4-oxadiazole-containing compounds exhibit tight-binding kinetics (Tm shift = +2.9 °C) and distinct hydrolytic stability profiles compared to amide analogues, making them superior candidates for long-acting neuroprotective therapies targeting Parkinson's disease and other neurodegenerative conditions [2].

Agricultural Formulations: Mitigating Sublimation of 3,5-Disubstituted-1,2,4-oxadiazole Nematicides

When formulating 3,5-disubstituted-1,2,4-oxadiazoles as nematicidal seed treatments, the solid active ingredient is prone to sublimation from seed surfaces, reducing field efficacy [1]. Patent-protected compositions address this by combining the oxadiazole with a sublimation inhibitor (e.g., acrylic or vinyl polymers) at concentrations of ≤25 wt% oxadiazole and ≥5 wt% inhibitor [2]. This formulation strategy is specific to the physicochemical property of 1,2,4-oxadiazole solids and is critical for ensuring consistent agricultural performance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diphenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.